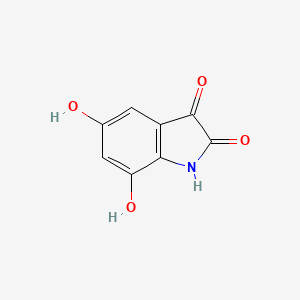

5,7-Dihydroxyindoline-2,3-dione

描述

属性

分子式 |

C8H5NO4 |

|---|---|

分子量 |

179.13 g/mol |

IUPAC 名称 |

5,7-dihydroxy-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H5NO4/c10-3-1-4-6(5(11)2-3)9-8(13)7(4)12/h1-2,10-11H,(H,9,12,13) |

InChI 键 |

FAEIKFZCLFGLDC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)O)O |

产品来源 |

United States |

准备方法

Preparation Methods of 5,7-Dihydroxyindoline-2,3-dione

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions starting from substituted indole or phenylacetonitrile derivatives. Key steps include:

- Hydroxylation at specific positions (5 and 7) on the indoline ring

- Cyclization to form the indoline-2,3-dione core

- Protection and deprotection of hydroxyl groups to control regioselectivity

- Catalytic reduction or oxidation to achieve the desired oxidation state

These steps require carefully chosen reagents, catalysts, and reaction conditions to optimize yield and purity.

Specific Synthetic Routes

Phenylacetonitrile-Based Route

A related synthesis for dihydroxyindoles (e.g., 5,6-dihydroxyindole) uses 3,4-dimethoxyphenylacetonitrile as the starting material. The process involves:

- Demethylation of methoxy groups using hydrogen chloride/pyridine to yield hydroxyl groups (yield ~90.2%)

- Protection of hydroxyl groups by benzylation using benzyl bromide and potassium carbonate (yield ~87.8%)

- Nitration with concentrated nitric acid (yield ~86.9%)

- Reductive cyclization catalyzed by 10% Pd/C under hydrogen atmosphere (yield ~85.2%)

The overall yield of 5,6-dihydroxyindole from this route is approximately 58.6%. While this route is for 5,6-dihydroxyindole, a similar strategy could be adapted for this compound with modifications to target hydroxylation at the 5 and 7 positions.

Indole Derivative Cyclization and Oxidation

This compound can be synthesized through chemical reactions involving simpler indole derivatives. The process generally involves:

- Starting from indole or substituted indole derivatives

- Selective hydroxylation at the 5 and 7 positions using oxidizing agents or enzymatic methods

- Formation of the indoline-2,3-dione core by oxidation of the indole ring at positions 2 and 3

- Cyclization facilitated by specific catalysts or reagents under controlled temperature and solvent conditions

The choice of solvent, catalyst, and temperature critically influences the yield and purity of the product.

Catalysts and Reagents

- Catalysts: Palladium on carbon (Pd/C) is commonly used for reductive cyclization steps.

- Reagents: Hydrogen chloride/pyridine for demethylation; benzyl bromide for hydroxyl protection; concentrated nitric acid for nitration.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

- Reaction Conditions: Temperature control (e.g., 35°C for some steps) and inert atmosphere (hydrogen or nitrogen) are important for reaction efficiency.

Analytical Data and Research Outcomes

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to hydroxyl protons at the 5 and 7 positions and the indoline ring protons confirm the structure.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

- Infrared Spectroscopy (IR): Bands corresponding to hydroxyl groups (broad O-H stretch) and carbonyl groups (sharp C=O stretch) are observed.

These techniques confirm the successful synthesis and purity of the compound.

Yield and Purity Data Table (Example)

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Demethylation | HCl/Pyridine | Room temp | 90.2 | Ether bond cleavage |

| Hydroxyl Protection | Benzyl bromide, K2CO3 | Reflux | 87.8 | Protect hydroxyl groups |

| Nitration | Concentrated HNO3 | Controlled temp | 86.9 | Introduce nitro groups |

| Reductive Cyclization | 10% Pd/C, H2 | Room temp, H2 gas | 85.2 | Cyclization to indoline core |

| Overall Yield | 58.6 | From 3,4-dimethoxyphenylacetonitrile |

Note: This table is adapted from related dihydroxyindole synthesis and may require modification for this compound.

化学反应分析

Types of Reactions

5,7-Dihydroxyindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: Quinones, oxidized indole derivatives.

Reduction: Hydroxyindoline derivatives.

Substitution: Halogenated or alkylated indole derivatives.

科学研究应用

5,7-Dihydroxyindoline-2,3-dione has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various indole derivatives and polymers.

Biology: Studied for its role in melanin biosynthesis and its potential as a pigment.

Medicine: Investigated for its antioxidant and anti-inflammatory properties, as well as its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and coatings

作用机制

The mechanism of action of 5,7-Dihydroxyindoline-2,3-dione involves its ability to undergo oxidative polymerization, forming melanin-like pigments. These pigments can protect cells from oxidative stress and UV radiation. The compound interacts with various molecular targets, including enzymes involved in melanin biosynthesis, and can modulate signaling pathways related to oxidative stress and inflammation .

相似化合物的比较

5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3)

- Molecular Formula: C₈H₃F₂NO₂

- Molecular Weight : 183.11 g/mol

- Key Properties :

- For example, unsubstituted indoline-2,3-dione scaffolds exhibit low σ1 affinity (>3000 nM) but moderate σ2 affinity (Kᵢ = 42 nM) .

5,7-Dimethylindoline-2,3-dione

- Molecular Formula: C₁₀H₉NO₂ (estimated)

- Molecular Weight : ~191.19 g/mol

- Key Properties :

- Applications : Methyl groups may enhance membrane permeability, making this derivative suitable for central nervous system (CNS)-targeted drug design.

5,6-Difluoroindoline-2,3-dione (CAS 116570-41-3)

5,7-Dibromoindoline-2,3-dione Derivatives

Trimethylsilyl-Substituted Derivatives

- Example: 5,7-Dimethyl-1-(trimethylsilyl)-1H-indole-2,3-dione. Molecular Formula: C₁₃H₁₇NO₂Si Molecular Weight: 247.37 g/mol Key Properties:

- The trimethylsilyl group enhances stability in synthetic reactions but reduces bioavailability due to steric hindrance .

Data Table: Comparative Analysis of Indoline-2,3-dione Derivatives

*Estimated based on substituent contributions.

Research Findings on Substituent Effects

- Fluorine vs. Methyl Groups : Fluorine’s electronegativity enhances polarity and metabolic stability, while methyl groups increase lipophilicity and passive diffusion .

- Receptor Selectivity : The indoline-2,3-dione core with electron-withdrawing groups (e.g., carbonyl) favors σ2 receptor binding (Kᵢ = 42 nM) over σ1 (Kᵢ > 3000 nM). Substituent position (5,7 vs. 5,6) further modulates selectivity .

- Synthetic Utility : Bulky groups (e.g., trimethylsilyl) are used to protect reactive sites during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。